molecular formula C19H26N6O B11958034 N-(5-(diethylamino)-2-{[4-(dimethylamino)phenyl]diazenyl}phenyl)urea CAS No. 198010-51-4

N-(5-(diethylamino)-2-{[4-(dimethylamino)phenyl]diazenyl}phenyl)urea

Cat. No.: B11958034
CAS No.: 198010-51-4
M. Wt: 354.4 g/mol
InChI Key: RXOZZLPHRWXTQU-UHFFFAOYSA-N
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Description

N-(5-(diethylamino)-2-{[4-(dimethylamino)phenyl]diazenyl}phenyl)urea is an organic compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of both diethylamino and dimethylamino groups, which contribute to its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(diethylamino)-2-{[4-(dimethylamino)phenyl]diazenyl}phenyl)urea typically involves a multi-step process. One common method includes the reaction of 4-(dimethylamino)aniline with diethylamine in the presence of a coupling agent to form the intermediate diazenyl compound. This intermediate is then reacted with an isocyanate to yield the final urea derivative. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as chromatography, may also be incorporated to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5-(diethylamino)-2-{[4-(dimethylamino)phenyl]diazenyl}phenyl)urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups are replaced by other functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Various nucleophiles such as halides or alkoxides; reactions may require catalysts and specific temperature control.

Major Products Formed

Scientific Research Applications

N-(5-(diethylamino)-2-{[4-(dimethylamino)phenyl]diazenyl}phenyl)urea has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of dyes and pigments, owing to its vibrant color and stability.

Mechanism of Action

The mechanism by which N-(5-(diethylamino)-2-{[4-(dimethylamino)phenyl]diazenyl}phenyl)urea exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s diethylamino and dimethylamino groups play a crucial role in binding to these targets, modulating their activity and influencing various biochemical pathways. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(diethylamino)phenyl)acetamide: Shares structural similarities but differs in the presence of an acetamide group instead of a urea group.

    4-(dimethylamino)azobenzene: Similar in having the dimethylamino group and diazenyl linkage but lacks the urea functionality.

Uniqueness

N-(5-(diethylamino)-2-{[4-(dimethylamino)phenyl]diazenyl}phenyl)urea stands out due to its combination of diethylamino and dimethylamino groups along with the urea functionality

Properties

CAS No.

198010-51-4

Molecular Formula

C19H26N6O

Molecular Weight

354.4 g/mol

IUPAC Name

[5-(diethylamino)-2-[[4-(dimethylamino)phenyl]diazenyl]phenyl]urea

InChI

InChI=1S/C19H26N6O/c1-5-25(6-2)16-11-12-17(18(13-16)21-19(20)26)23-22-14-7-9-15(10-8-14)24(3)4/h7-13H,5-6H2,1-4H3,(H3,20,21,26)

InChI Key

RXOZZLPHRWXTQU-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)N=NC2=CC=C(C=C2)N(C)C)NC(=O)N

Origin of Product

United States

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